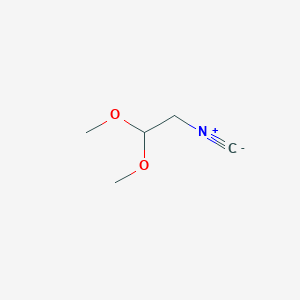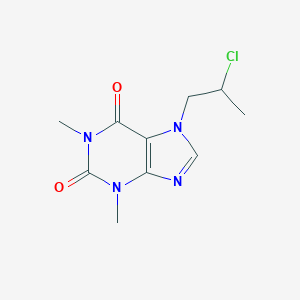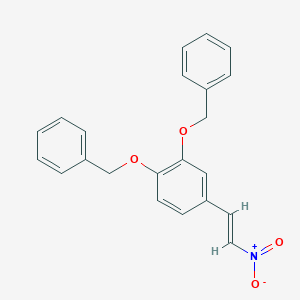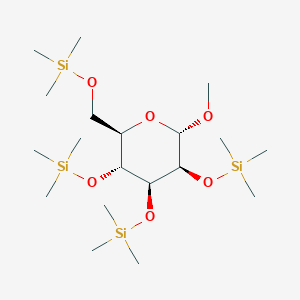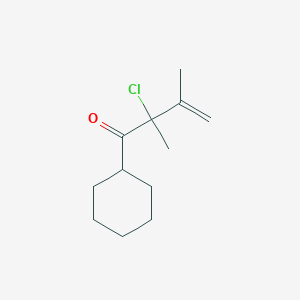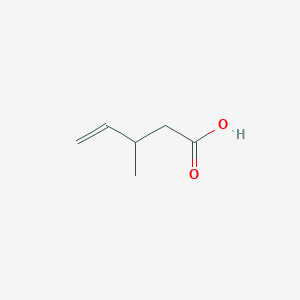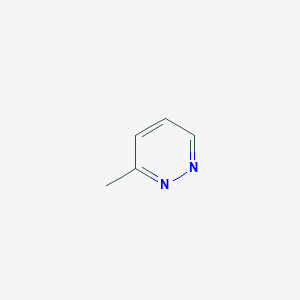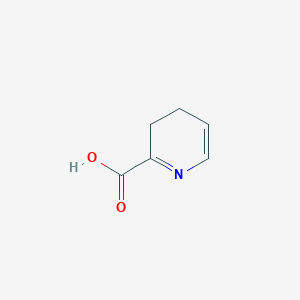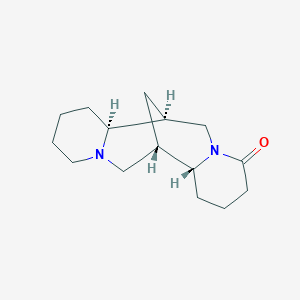
Lupanine
概要
説明
ルパニンは、化学式C10H19NOを持つ天然物です。ルピナス属植物の種子に存在し、その特徴的な苦味に貢献しています。 これらの種子から得られるルピナス豆は、タンパク質が豊富ですが、アルカロイド含有量のため適切な取り扱いが必要です .
2. 製法
a. 合成経路: ルパニンは、以下の方法を含むさまざまな方法で合成できます。
生合成: 天然の前駆体であるリシンから誘導されます。
化学合成: 有機反応によって達成されます。
b. 工業生産: ルパニンの工業規模での生産には、ルピナス種子からの抽出またはルピナス植物の栽培が伴います。種子は、化合物を得るために処理されます。
科学的研究の応用
ルパニンは、以下に適用されます。
化学: 他のアルカロイドの構成要素として。
生物学: 細胞プロセスへの影響を調査します。
医学: 潜在的な薬理学的特性を調査します。
工業: 生物活性化合物の開発に使用されます。
作用機序
ルパニンの効果には、以下が含まれます。
アセチルコリンエステラーゼ阻害: この酵素の弱阻害剤として作用します。
アセチルコリン受容体: これらの受容体を調節します。
6. 類似の化合物との比較
ルパニンは、スパルテインなどの他のキノリジジンアルカロイドと比較して、毒性が低いことを示しています。 最小致死量は、d-ルパニンの約85%、スパルテインの約90%です .
生化学分析
Biochemical Properties
Lupanine interacts with various enzymes and proteins. For instance, Pseudomonas putida LPK411, which is capable of enantioselectively biodegrading this compound enantiomers, has been employed for the resolution of the this compound racemate content of unrefined and pretreated industrial effluents .
Cellular Effects
It has been observed that this compound can significantly reduce glycemia and lipid levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with certain enzymes. For example, P. putida LPK411 exhibits enantioselectivity for D- (+)-lupanine biotransformation .
Temporal Effects in Laboratory Settings
It has been observed that this compound can be biodegraded by certain strains of bacteria .
Metabolic Pathways
This compound is involved in certain metabolic pathways. For instance, P. putida LPK411 can utilize this compound as a single carbon source .
準備方法
a. Synthetic Routes: Lupanine can be synthesized through various methods, including:
Biosynthesis: Derived from its natural precursor, lysine.
Chemical Synthesis: Achieved through organic reactions.
b. Industrial Production: Industrial-scale production of this compound involves extraction from lupin seeds or cultivation of lupin plants. The seeds are processed to obtain the compound.
化学反応の分析
ルパニンは、いくつかの反応を起こします。
酸化: ルパニンN-オキシドを形成するために酸化することができます。
還元: 二重結合の還元は、13-ヒドロキシルパニンをもたらします。
置換: アルキル化とアシル化は、窒素原子で起こります。
一般的な試薬と条件:
還元: 水素化ホウ素ナトリウム (NaBH).
酸化: 過酸化水素 (H2O2).
置換: ハロアルカンまたはアシルクロリド.
主な生成物:
ルパニンN-オキシド: 酸化中に形成されます。
13-ヒドロキシルパニン: 還元の結果です。
類似化合物との比較
Lupanine, compared to other quinolizidine alkaloids like sparteine, exhibits lower toxicity. Its minimal lethal dose is approximately 85% that of d-lupanine and 90% that of sparteine .
特性
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJIIVLEOETIQ-XDQVBPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023908 | |
| Record name | Lupanine d-form | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-90-3, 4356-43-8 | |
| Record name | (+)-Lupanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lupanine d-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lupanine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lupanine d-form | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUPANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUPANINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


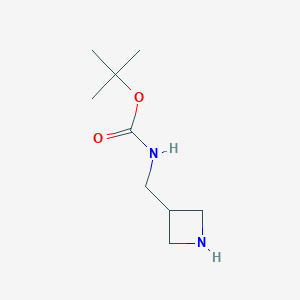
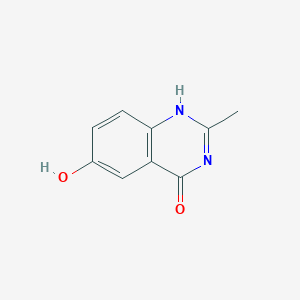

![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
